molecular formula C11H13N3O2 B12871535 3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole CAS No. 62036-07-1

3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B12871535
CAS No.: 62036-07-1
M. Wt: 219.24 g/mol
InChI Key: UYDXTGWDFJUSKB-UHFFFAOYSA-N
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Description

3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound belonging to the class of 1,2,4-triazoles These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole typically involves the reaction of arylglyoxal hydrates with N-alkoxyureas in acetic acid. This reaction selectively forms 3-alkoxy-5-arylimidazolidine-2,4-diones, which can be further processed to yield the desired triazole compound . The reaction conditions usually involve maintaining the reaction mixture at a temperature range of 15-20°C for 24-96 hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of recyclable ionic liquids as solvents can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield triazol-3-ones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, triazol-3-ones, and other heterocyclic compounds .

Scientific Research Applications

3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, leading to various biological effects such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

62036-07-1

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C11H13N3O2/c1-3-16-11-12-10(13-14-11)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3,(H,12,13,14)

InChI Key

UYDXTGWDFJUSKB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NNC(=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

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